Methyl furfuryl disulfide

描述

Historical Context and Evolution of Furanoid Sulfur Compound Research

The exploration of heterocyclic compounds, organic molecules containing a ring structure with at least two different elements, dates back to the 19th century, running parallel to the development of organic chemistry as a whole. wikipedia.org Key milestones include the production of furfural (B47365) (a furan (B31954) derivative) from starch by Dobereiner in 1832 and the first preparation of furan itself by Heinrich Limpricht in 1870. wikipedia.org The study of furan and its derivatives, including those containing sulfur, gained momentum as their presence was identified in a vast array of natural products and their utility as versatile building blocks in chemical synthesis became apparent. wikipedia.orgbritannica.com

The investigation into sulfur-containing heterocycles, a class to which methyl furfuryl disulfide belongs, has been particularly spurred by their diverse biological activities. nih.gov Research over the past few decades has revealed that sulfur-containing motifs are privileged structures in medicinal chemistry, appearing in numerous pharmacologically active substances. tandfonline.com This has led to a comprehensive exploration of various sulfur-bearing scaffolds, including five- and six-membered rings like thiophenes and thiazoles, for their potential as cytotoxic agents and other therapeutic applications. nih.govresearchgate.net The scientific literature reflects a steady evolution from initial identification and isolation from natural sources to sophisticated synthetic methodologies and in-depth studies of their biological mechanisms.

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound (C₆H₈OS₂) is a notable member of the furanoid sulfur compound family, recognized for its characteristic coffee, meaty, and roasted aroma. sigmaaldrich.com Its primary application has traditionally been as a flavoring agent in the food industry. sigmaaldrich.comthegoodscentscompany.com However, its significance now extends into various scientific disciplines due to its intriguing biological properties.

Recent studies have highlighted the potential of this compound as an antioxidant, antibacterial, and antifungal agent. nih.gov Furthermore, research has indicated its capacity to induce DNA breakage and activate caspase-3, leading to apoptosis in human leukemia cells. This suggests a potential role in anticancer research. The disulfide bond (-S-S-) within its structure is a key feature, imparting unique reactivity and biological activity. wikipedia.org

The compound's chemical properties have been well-characterized, providing a solid foundation for its application in research and industry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 57500-00-2 |

| Molecular Formula | C₆H₈OS₂ |

| Molecular Weight | 160.26 g/mol sigmaaldrich.com |

| Appearance | Brownish to dark brown clear liquid |

| Boiling Point | 60-61 °C at 0.8 mmHg sigmaaldrich.com |

| Specific Gravity | 1.17700 to 1.18400 @ 20.00 °C thegoodscentscompany.com |

| Refractive Index | 1.568 @ 20°C sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Interdisciplinary Research Paradigms and Emerging Areas of Inquiry

In the realm of materials science, the unique properties of furan derivatives are being leveraged to create advanced materials, including polymers and resins with high thermal stability and chemical resistance. thegoodscentscompany.com While specific research on this compound in this area is still nascent, the broader interest in furan-based polymers suggests potential future applications.

Emerging areas of inquiry are largely driven by the compound's biological activities. The potential for developing new therapeutic agents based on its antibacterial, antifungal, and anticancer properties is a significant focus. nih.gov For instance, recent research has explored the design and synthesis of benzofuran (B130515) derivatives containing disulfide moieties, demonstrating remarkable antibacterial activities against various plant pathogens. nih.gov This highlights a promising avenue for the development of novel bactericides. The role of sulfur-containing compounds in drug design continues to expand, with many sulfur functionalities still underutilized, presenting new opportunities for discovery. tandfonline.com

Furthermore, the atmospheric chemistry of furanoids, including their emission from biomass burning and their subsequent reactions in the atmosphere, is a growing area of environmental research. acs.org Understanding the atmospheric fate of these compounds is crucial for assessing their impact on air quality and climate.

Table 2: Natural Occurrence of this compound

| Food/Source |

|---|

| Coffee |

| Malt |

| Pork liver |

| Wheat bread |

| Asparagus |

| Potato |

| Roasted turkey |

| Grilled beef |

| Cocoa |

| Cooked rice |

| Mushrooms |

This table is interactive. You can sort and filter the data.

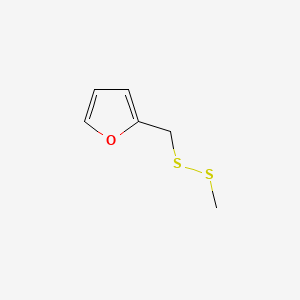

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(methyldisulfanyl)methyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS2/c1-8-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSLQQCDHOZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069186 | |

| Record name | Furan, 2-[(methyldithio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale brown liquid; roasted bread crust odour in dilllution, slight sulfuraceous coffee-like meaty | |

| Record name | Methyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 to 65.00 °C. @ 15.00 mm Hg | |

| Record name | (2-Furanylmethyl) methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Methyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.177-1.184 (20°) | |

| Record name | Methyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57500-00-2 | |

| Record name | Furfuryl methyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57500-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl methyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-[(methyldithio)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-[(methyldithio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(methyldithio)methyl]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL METHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1X0TA603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-Furanylmethyl) methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenetic Pathways of Methyl Furfuryl Disulfide

Elucidation of Natural Occurrence in Biological and Food Matrices

Methyl furfuryl disulfide has been identified as a naturally occurring volatile compound in a variety of food products, contributing to their characteristic aromas. sigmaaldrich.comthegoodscentscompany.com Its presence is particularly notable in thermally processed foods, where it imparts desirable roasted, meaty, and coffee-like notes. sigmaaldrich.comnatara-global.com Research has documented its existence in an array of matrices, including:

Beverages: Coffee is a primary source where this compound is found, contributing to its rich and complex aroma. sigmaaldrich.comthegoodscentscompany.com It has also been detected in malt. sigmaaldrich.com

Meat and Fish: This compound is a key component of the aroma of cooked meats, such as grilled beef, cooked pork, and roasted turkey. sigmaaldrich.comthegoodscentscompany.comnih.gov It has also been identified in pork liver and clams. sigmaaldrich.comthegoodscentscompany.com

Bakery and Grains: The scent of wheat bread can be partially attributed to the presence of this compound. sigmaaldrich.comthegoodscentscompany.com It is also found in cooked rice. sigmaaldrich.com

Vegetables and Fungi: Certain vegetables, like asparagus and potatoes, naturally contain this disulfide. sigmaaldrich.comthegoodscentscompany.com Mushrooms are another food matrix where it has been identified. sigmaaldrich.comthegoodscentscompany.com

The following table summarizes the natural occurrence of this compound in various food items:

| Food Category | Specific Food Item |

| Beverages | Coffee, Malt |

| Meat & Poultry | Grilled Beef, Pork Liver, Cooked Pork, Roasted Turkey |

| Seafood | Clams |

| Grains & Cereals | Wheat Bread, Cooked Rice |

| Vegetables | Asparagus, Potato |

| Fungi | Mushrooms |

| Other | Cocoa |

Identification of Precursor Compounds and Biochemical Origins

The formation of this compound is intricately linked to the presence of specific precursor molecules that undergo chemical transformations, primarily during thermal processing. The key precursors are furan (B31954) derivatives and sulfur-containing compounds.

Furans, including 2-methylfuran (B129897) and 3-methylfuran, are formed during the thermal degradation of various food components such as carbohydrates, amino acids, ascorbic acid, and unsaturated fatty acids. nih.gov One of the most significant furan precursors is furfuryl mercaptan (also known as 2-furfurylthiol), which possesses a strong coffee-like and roasted aroma. nih.govacs.org

Sulfur is another critical element, often originating from sulfur-containing amino acids like cysteine and methionine. The degradation of these amino acids provides the necessary sulfur atoms for the formation of the disulfide bond.

The biochemical origins of these precursors are rooted in the fundamental composition of the food matrix. For instance, the presence of sugars and amino acids sets the stage for the Maillard reaction, a primary pathway for the generation of many flavor compounds, including the furan precursors of this compound. nih.gov

Microbial and Enzymatic Pathways in the Formation of this compound

While thermal reactions are a major route for the formation of this compound, microbial and enzymatic activities can also play a role, particularly in fermented foods. Certain microorganisms, such as Saccharomyces cerevisiae (a type of yeast), are known to produce related sulfur compounds like bis(2-methyl-3-furyl)disulfide. nih.gov

Influence of Environmental Factors and Processing Conditions on Biogenesis

The generation of this compound is highly dependent on environmental factors and processing conditions, most notably temperature and the presence of oxygen.

Thermal Processing: Heat is a critical catalyst for the Maillard reaction and other chemical transformations that produce the necessary precursors and drive the formation of this compound. nih.govnih.gov The intensity and duration of heating directly impact the concentration of this flavor compound. For instance, the roasting of coffee beans and the cooking of meat are prime examples of processes where heat facilitates its creation. sigmaaldrich.comnih.gov

Oxidation: The disulfide bond in this compound is formed through the oxidation of thiol groups (-SH) in precursor molecules like furfuryl mercaptan. The presence of oxygen can therefore promote its formation. However, excessive oxidation can also lead to the degradation of sulfur compounds. acs.org Studies on the degradation of furfuryl mercaptan have shown that under certain conditions, it readily reacts to form dimers, with difurfuryl disulfide being a major product. acs.org

The interplay of these factors creates a complex chemical environment where the biogenesis of this compound is a dynamic process, contributing significantly to the final flavor profile of many cherished foods.

Chemical Synthesis, Advanced Derivatization, and Reaction Mechanisms

Strategies for the Synthetic Production of Methyl Furfuryl Disulfide

The synthesis of this compound, a significant flavor compound, can be achieved through several chemical pathways. One documented method involves the reaction of furfuryl acetate (B1210297) with hydrochloric acid and hydrogen sulfide (B99878) cymitquimica.com. This approach leverages common starting materials to construct the desired disulfide.

A more general and widely applicable strategy for synthesizing disulfides, including analogous furyl disulfides, is the oxidation of the corresponding thiols. For instance, the synthesis of bis(2-methyl-3-furyl) disulfide is accomplished by the oxidation of 2-methyl-3-furanthiol (B142662). google.com This reaction can be performed using various oxidizing agents. One method involves bubbling air through a solution of the thiol in a solvent like hexane, where atmospheric oxygen serves as the oxidant. google.com However, this process can be slow, with reaction times extending to 20 hours. google.com A more efficient method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. When 2-methyl-3-furanthiol is reacted with DMSO at temperatures ranging from 10°C to the reflux temperature of the mixture, a significantly faster reaction occurs, completing in 0.5 to 10 hours and yielding the disulfide product. google.com

These thiol oxidation strategies are directly applicable to the synthesis of this compound from furfuryl mercaptan and methanethiol. The general reaction is a thiol-disulfide exchange or direct oxidation, which can be summarized as:

Oxidation of Furfuryl Mercaptan: Formation of the symmetrical difurfuryl disulfide through oxidation, which can then react with methyl mercaptan.

Co-oxidation: A mixed oxidation of furfuryl mercaptan and methyl mercaptan.

Reaction with a Methyl Sulfenylating Agent: Reacting furfuryl mercaptan with a reagent that can transfer a methylthio (-SCH₃) group.

The reaction conditions for the DMSO-based oxidation of a related thiol are detailed in the table below.

| Parameter | Value |

| Reactant | 2-methyl-3-furanthiol |

| Oxidant | Dimethyl sulfoxide (DMSO) |

| Molar Ratio (Thiol:DMSO) | 1:0.5 to 1:10 |

| Reaction Temperature | 10°C to reflux temperature |

| Reaction Time | 0.5 to 10 hours |

Table 1: Reaction conditions for the synthesis of bis(2-methyl-3-furyl) disulfide using DMSO. google.com

Detailed Mechanisms of Disulfide Bond Formation and Cleavage

The formation and cleavage of the disulfide bond are critical reactions that define the chemical behavior of this compound. These processes primarily occur through nucleophilic substitution and radical-mediated pathways.

Disulfide Bond Formation: The formation of a disulfide bond, such as the S-S linkage in this compound, is an oxidative process that typically involves the coupling of two thiol groups (in this case, furfuryl mercaptan and methanethiol). In biological systems and chemical synthesis, this is often facilitated by a series of thiol-disulfide exchange reactions. wikipedia.orguwaterloo.ca The mechanism is a nucleophilic attack by a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). uwaterloo.ca This process involves three key reaction types: oxidation, reduction, and isomerization. uwaterloo.ca The formation is essentially an oxidation reaction where two thiol groups are converted into a disulfide linkage. nih.gov

Disulfide Bond Cleavage: Cleavage of the disulfide bond can occur via reduction or radical-based mechanisms.

Reductive Cleavage (Thiol-Disulfide Exchange): This is the reverse of the formation reaction. A thiolate group (R''-S⁻) attacks one of the sulfur atoms of the disulfide bond (R-S-S-R'). wikipedia.org This reaction proceeds via a second-order nucleophilic substitution (S_N2) mechanism, where the three sulfur atoms involved must form a nearly linear transition state (an angle of ~180°). nih.gov This results in the formation of a new disulfide (R-S-S-R'') and the release of a new thiolate (R'-S⁻). wikipedia.org This is the principal reaction by which disulfide bonds are rearranged. wikipedia.org

Radical-Initiated Cleavage: Disulfide bonds can also be cleaved by radical species. This mechanism is particularly relevant in mass spectrometry and certain chemical environments. The favored pathway is a direct radical substitution (S_H2) reaction, where a radical species directly attacks one of the sulfur atoms, leading to the homolytic cleavage of the S-S bond. nih.gov This process has been shown to have a substantially lower activation energy compared to other fragmentation pathways in radical-driven reactions. nih.gov

The key features of the S_N2-type cleavage mechanism are summarized below.

| Feature | Description |

| Mechanism Type | Second-order nucleophilic substitution (S_N2) nih.gov |

| Attacking Species | Thiolate ion (nucleophile) nih.gov |

| Transition State Geometry | The attacking sulfur and the two sulfur atoms of the disulfide bond form an angle of approximately 180° nih.gov |

| Outcome | Formation of a new disulfide bond and release of a thiolate anion wikipedia.org |

Table 2: Mechanism of disulfide bond cleavage via thiol-disulfide exchange.

Reaction Kinetics and Thermodynamics of Furfuryl Moiety Transformations

The furfuryl moiety of this compound can undergo various transformations, particularly under catalytic or thermal stress. While specific kinetic studies on this compound are scarce, extensive research on the transformation of related furan (B31954) compounds like furfural (B47365) and furfuryl alcohol provides significant insight.

The hydrogenation of furfural is a key transformation. This process typically proceeds in steps, first to furfuryl alcohol, and then to tetrahydrofurfuryl alcohol or other products like 2-methylfuran (B129897). scirp.orgscirp.org Kinetic studies of furfural hydrogenation over Raney nickel catalysts have shown the reaction to be first-order with respect to the furfural concentration and zero-order with respect to the tetrahydrofurfuryl alcohol concentration. scirp.orgscirp.org The activation energies for the two main steps—hydrogenation of furfural and the subsequent hydrodeoxygenation of furfuryl alcohol—have been determined to be 24.7 kJ/mol and 27.7 kJ/mol, respectively. scirp.orgscirp.org

In aqueous media at high temperatures (110–200 °C), furfuryl alcohol can undergo acid-catalyzed rearrangement to form products such as 4-hydroxycyclopent-2-enone and levulinic acid, alongside polymerization. researchgate.net The kinetics of these transformations have been modeled, revealing that the apparent activation energies for the main reaction and side reactions are very similar, indicating that reaction selectivity is largely independent of temperature in this range. researchgate.net

| Reaction | Reactant | Order of Reaction | Activation Energy (Ea) |

| Hydrogenation | Furfural | First-order | 24.7 kJ/mol |

| Hydrodeoxygenation | Furfuryl Alcohol | Zero-order | 27.7 kJ/mol |

Table 3: Kinetic parameters for the catalytic hydrogenation of furfural and furfuryl alcohol. scirp.orgscirp.org

Derivatization Approaches for Modifying Functional Properties (e.g., from analogous furyl disulfides)

Derivatization of disulfides is a valuable strategy for modifying their chemical and functional properties. Studies on analogous furyl disulfides, such as bis(2-methyl-3-furyl) disulfide, demonstrate several effective approaches that could be applied to this compound. nih.gov

One prominent method involves the reaction of the disulfide with various nucleophiles and electrophiles. For example, bis(2-methyl-3-furyl) disulfide has been successfully reacted with cyclic ethers, amides, ketones, and epoxides to synthesize a range of novel 2-methyl-3-furyl sulfide derivatives. nih.gov These reactions include:

C-H Sulfurization: Reaction with cyclic ethers and amides.

Nucleophilic Substitution: Reaction with ketones in the presence of a base.

Ring-Opening Reactions: Reaction with epoxides to produce β-hydroxy sulfides. nih.gov

Another common derivatization technique, often used for analytical purposes, involves the reduction of the disulfide bond followed by alkylation of the resulting thiol groups. nih.govnih.gov This two-step process breaks the S-S link, allowing for the introduction of new functional groups. For instance, after reduction with agents like dithiothreitol (B142953) (DTT) or tris(hydroxypropyl)phosphine (B1588583) (THP), the generated thiols can be reacted with alkyl chloroformates (e.g., methyl, ethyl, or propyl chloroformate) to form stable derivatives suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

| Reagent Class | Reaction Type | Product Type |

| Cyclic Ethers / Amides | C-H Sulfurization | Substituted furyl sulfides |

| Ketones | Nucleophilic Substitution | α-Thio ketones |

| Epoxides | Ring-Opening | β-Hydroxy furyl sulfides |

| Alkyl Chloroformates (post-reduction) | Alkylation | Thio-carbonates |

Table 4: Derivatization reactions demonstrated with analogous furyl disulfides. nih.govnih.gov

Investigations into Thermal and Photochemical Degradation Pathways

The stability of this compound is influenced by heat and light, which can initiate degradation pathways leading to a variety of products.

Thermal Degradation: Studies on the thermal decomposition of closely related compounds like methyl disulfide and furfurylated wood provide insights into potential degradation mechanisms. The thermal decomposition of methyl disulfide is a complex process that begins with adsorption onto the surface of the reaction vessel, followed by an induction period. ubc.ca The initial decomposition reaction yields methyl mercaptan and thioformaldehyde, which can then polymerize. ubc.ca Subsequent, competing processes at higher temperatures can produce hydrogen sulfide, ethylene, and free sulfur. ubc.ca

Photochemical Degradation: Photochemical degradation is another important pathway, particularly for flavor compounds exposed to light. Research on furfuryl mercaptan, a precursor to this compound, shows that it degrades readily in aqueous solutions under Fenton-type reaction conditions, which simulate oxidative environments. acs.org This degradation can be significant, with up to 90% loss within an hour at 37 °C. acs.org The major volatile product of this degradation is difurfuryl disulfide, formed through the dimerization of the mercaptan. acs.org The mechanism involves the generation of hydroxyl radicals (•OH) which then react with the organic molecules. acs.org

Studies on other sulfur-containing compounds in the presence of sensitizers like humic acid have shown that photochemical degradation often follows first-order kinetics, with rate constants depending on factors like pH. nih.gov It is plausible that the photochemical degradation of this compound would proceed via radical mechanisms involving both the sulfur linkage and the furan ring.

Mechanistic Contributions to Food Flavor and Sensory Science

Role in Maillard Reaction Pathways and Volatile Aroma Compound Formation

Methyl furfuryl disulfide is primarily formed during the thermal processing of food through the Maillard reaction. nih.govresearchgate.net This complex series of chemical reactions between amino acids and reducing sugars is responsible for the development of color, flavor, and aroma in a wide variety of cooked foods.

The key precursors for the formation of this compound are the sulfur-containing amino acid cysteine and pentose (B10789219) sugars such as ribose and xylose. japsonline.comnih.gov During heating, these precursors undergo a cascade of reactions. Model studies have shown that pentoses are more effective precursors for furan-based sulfur compounds than hexoses. japsonline.com The reaction pathway involves the degradation of the sugar to form intermediates like furfural (B47365). frontiersin.org Furfural can then react with hydrogen sulfide (B99878), which is released from the thermal degradation of cysteine, to form 2-furfurylthiol. frontiersin.org The oxidation of two 2-furfurylthiol molecules can then lead to the formation of difurfuryl disulfide. This compound is formed through a similar pathway, likely involving the reaction of a methylthiol radical with a furfurylthiyl radical.

Another proposed intermediate in the formation of related furanthiols is furfuryl alcohol, which can undergo nucleophilic substitution with cysteine. nih.govnih.gov The Maillard reaction is a complex network of parallel and competing reactions, and the formation of specific volatile compounds like this compound is highly dependent on factors such as temperature, pH, water activity, and the specific types of amino acids and sugars present. nih.govjapsonline.com

Sensory Perception of this compound: Olfactory Receptor Binding and Activation Mechanisms

The sensory perception of this compound is characterized by a complex and potent aroma profile. It is described as having notes of coffee, roasted meat, and a general sulfurous and alliaceous (onion/garlic-like) character. nih.govsigmaaldrich.comthegoodscentscompany.com At very low concentrations, from 0.05 to 0.20 parts per million, it imparts roasted coffee, toasted onion and garlic, and roasted beef and fried pork nuances. thegoodscentscompany.com

Analytical Characterization of Aroma Profiles and Quantitative Contributions to Complex Food Systems

This compound has been identified as a natural constituent in a variety of thermally processed foods. Its presence contributes significantly to the characteristic aroma of these products. The table below lists some of the foods in which this compound has been detected.

Table 1: Natural Occurrence of this compound in Various Foods

| Food Product |

|---|

| Coffee |

| Malt |

| Pork liver |

| Wheat bread |

| Asparagus |

| Potato |

| Roasted turkey |

| Grilled beef |

| Cocoa |

| Cooked rice |

| Mushrooms |

Source: sigmaaldrich.com

The analytical characterization of this compound in complex food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com Due to its volatility, headspace sampling techniques, such as headspace solid-phase microextraction (HS-SPME), are often employed for its extraction from the food matrix prior to GC-MS analysis. mdpi.com The use of specific SPME fibers, such as carboxen-polydimethylsiloxane (CAR/PDMS), has been shown to be effective for the analysis of furan (B31954) and its derivatives in food. mdpi.com

Elucidation of Synergistic and Antagonistic Flavor Interactions with Other Volatile Metabolites

The flavor impact of this compound in food is not solely dependent on its own concentration but is also influenced by its interaction with other volatile compounds present in the food's aroma profile. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one compound masks or suppresses the perception of another.

Pyrazines, another important class of Maillard reaction products with nutty, roasted, and toasted aromas, are known to have synergistic interactions with sulfur compounds. mdpi.comnih.govadv-bio.comperfumerflavorist.com The combination of pyrazines and sulfur compounds like this compound can contribute to a more complex and desirable roasted aroma in foods like coffee and meat. nih.govscielo.br Studies on soy sauce aroma type Baijiu have shown that sub-threshold concentrations of certain pyrazines can significantly enhance the perception of roasted aromas. nih.gov

On the other hand, the interaction between different sulfur compounds can be more complex. Maillard reaction products derived from cysteine, which include precursors to this compound, have been shown to influence the formation of other sulfur compounds like dimethyl disulfide and dimethyl trisulfide. nih.gov This suggests a potential for both synergistic and antagonistic interactions among sulfur compounds, where the presence of one can either enhance or suppress the formation and perception of another. The interaction of 2-furfurylthiol, a related compound, with chlorogenic acid in coffee has been suggested to have a masking effect on its aroma release. frontiersin.org

Stability and Transformation of this compound During Various Food Processing Techniques

This compound is a relatively unstable compound, and its concentration in food can change significantly during processing and storage. nih.gov Its stability is influenced by factors such as temperature, pH, the presence of oxygen, and the composition of the food matrix. nih.gov

Heating can lead to the degradation of this compound. nih.gov In aqueous solutions, it can be hydrolyzed to form the corresponding thiol, 2-furfurylthiol. nih.gov The rate of degradation is often accelerated at higher temperatures. nih.gov

The food matrix itself plays a critical role in the stability of this compound. Interactions with food components, particularly proteins, can lead to a decrease in its concentration. nih.gov For example, when heated in the presence of proteins like egg albumin, a significant reduction in the concentration of furan disulfides has been observed. nih.gov This is attributed to thiol-disulfide interchange reactions between the disulfide compound and the sulfhydryl and disulfide groups of the protein. nih.gov In contrast, in systems with proteins that have a low proportion of sulfhydryl groups, such as casein, the reduction of the disulfide is much less pronounced. The presence of lipids can also influence the formation of sulfur compounds, with some studies showing an inhibiting effect of fat on the formation of furanthiols. nih.gov

The solvent environment also affects the stability of related thiols and disulfides. For instance, 2-methyl-3-furanthiol (B142662) is more stable in pentane (B18724) than in diethyl ether or dichloromethane, where it is more readily oxidized to its disulfide. scielo.br

Biological Activities and Pharmacological Investigations

Assessment of Antimicrobial Properties and Underlying Mechanisms of Action

Research into the biological activities of methyl furfuryl disulfide has highlighted its potential as an antimicrobial agent. Studies have indicated that it possesses both antibacterial and antifungal properties. ontosight.ai The underlying mechanism of its antimicrobial action is thought to involve the disulfide bond (-S-S-), which can interact with thiol groups (-SH) in proteins. ontosight.ai This interaction can lead to the disruption of protein function and enzyme activity, ultimately inhibiting microbial growth.

Exploration of Cellular Toxicity and Apoptosis Induction Pathways

The cytotoxic effects of disulfide compounds, including those related to furanoids, have been a subject of scientific inquiry. For some disulfide compounds, cytotoxicity has been linked to the disruption of the cellular redox state and the inhibition of critical membrane enzymes. nih.gov This disruption can lead to perturbations in calcium homeostasis, which may, in turn, affect cell signaling pathways and potentially induce apoptosis, or programmed cell death. nih.gov While direct studies on this compound's specific role in apoptosis are not extensively detailed in the provided results, the general mechanism of disulfide cytotoxicity suggests a potential avenue for further investigation. For instance, some disulfide-containing compounds have been observed to induce apoptosis in cancer cell lines. nih.gov The cyclization of certain peptides through a disulfide bridge has been shown in some cases to reduce cytotoxicity against normal human cells while maintaining antimicrobial activity. nih.gov

Analysis of Chemoattraction and Chemotaxis Signaling Mechanisms in Model Organisms

This compound has been identified as a chemoattractant in certain model organisms. Specifically, it has been shown to induce a chemotactic response in the ciliated protozoan Tetrahymena pyriformis. researchgate.net Chemotaxis is the directed movement of an organism in response to a chemical stimulus. In the case of Tetrahymena, this compound at certain concentrations attracts the organism, indicating the presence of specific chemosensory receptors and signaling pathways that recognize and respond to this compound. researchgate.net The ability of organisms at different phylogenetic levels to respond to such aroma compounds, even at very low concentrations, highlights the sensitivity and selectivity of their chemosensory systems. researchgate.net

Modulation of Specific Olfactory Receptor Responses and Downstream Signaling

As a volatile organic compound with a distinct aroma, this compound interacts with olfactory receptors. While the specific receptors that bind to this compound are not explicitly identified in the search results, the compound's ability to elicit a chemoattractant response in Tetrahymena suggests the activation of specific receptor-mediated signaling pathways. researchgate.net In general, the binding of a ligand like this compound to a receptor initiates a cascade of intracellular events, known as downstream signaling, which ultimately leads to a physiological or behavioral response. The study of such interactions is crucial for understanding how organisms perceive and react to chemical cues in their environment.

Mechanistic Studies on Biofilm Inhibition and Quorum Sensing Interference

Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org The formation of biofilms is often regulated by a cell-to-cell communication process called quorum sensing (QS), which relies on the production and detection of signaling molecules. frontiersin.orgnih.gov

Furanone derivatives, which share a structural component with this compound, have been investigated as inhibitors of biofilm formation and quorum sensing. nih.govnih.gov These compounds can interfere with QS by acting as competitive inhibitors for the signaling molecule receptors. frontiersin.org By binding to these receptors, they can block the signaling pathway that leads to the expression of genes involved in biofilm formation. frontiersin.orgnih.gov Some furanones have been shown to inhibit bacterial swarming and signaling by disrupting the interaction between acyl-homoserine lactone (AHL) molecules and their regulatory proteins. nih.gov

Furthermore, some quorum sensing inhibitors have been found to directly inhibit the synthesis of the signaling molecules themselves. frontiersin.org While direct evidence for this compound's activity in biofilm inhibition is not detailed, the known anti-quorum sensing activities of structurally related furanone compounds suggest a potential mechanism by which it could interfere with biofilm formation.

Toxicological Profiles and Safety Assessment Mechanisms

In Vivo Metabolic Fate and Biotransformation Pathways in Mammalian Systems

The in vivo metabolism of methyl furfuryl disulfide in mammalian systems is anticipated to follow pathways common to other sulfur-containing furan (B31954) derivatives. The initial step likely involves the reduction of the disulfide bond to yield furfuryl mercaptan and methanethiol. This reaction can occur enzymatically, mediated by glutathione (B108866) (GSH) and GSH-reductase, or non-enzymatically through thiol-disulfide exchange with endogenous thiols like cysteine and GSH.

Following the initial reduction, furfuryl mercaptan can undergo several biotransformation reactions. One key pathway is S-methylation, catalyzed by thiol S-methyltransferase, to form furfuryl methyl sulfide (B99878). nih.gov This sulfide can then be further oxidized by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) to the corresponding sulfoxide (B87167), furfuryl methyl sulfoxide, and subsequently to the sulfone. nih.gov

Alternatively, the thiol group of furfuryl mercaptan can be conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form a thioglucuronide, a common detoxification pathway for thiols. Another possibility is the direct oxidation of the thiol to a sulfonic acid (furfuryl sulfonic acid), which can then be excreted.

The other product of the initial disulfide reduction, methanethiol, is a well-known endogenous compound. It can be methylated to dimethyl sulfide, oxidized to formaldehyde (B43269) and formate, or enter the trans-sulfuration pathway to be incorporated into cysteine.

A crucial aspect of the metabolism of furan-containing compounds is the potential for oxidation of the furan ring itself. nih.gov Cytochrome P450 enzymes can catalyze the epoxidation of the furan ring, leading to the formation of a reactive epoxide intermediate. nih.gov This epoxide can then rearrange to form an α,β-unsaturated dicarbonyl compound, a reactive metabolite capable of binding to cellular macromolecules. nih.gov

The following table summarizes the expected metabolic pathways for this compound:

| Metabolic Step | Enzymes Involved | Metabolites Formed | Significance |

| Disulfide Reduction | Glutathione (GSH), GSH-reductase | Furfuryl mercaptan, Methanethiol | Initial breakdown |

| S-Methylation | Thiol S-methyltransferase | Furfuryl methyl sulfide | Detoxification |

| S-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMOs) | Furfuryl methyl sulfoxide, Furfuryl methyl sulfone | Detoxification |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Furfurylmercaptan-glucuronide | Detoxification |

| Furan Ring Oxidation | Cytochrome P450 (CYP) | Furan epoxide, α,β-unsaturated dicarbonyl | Bioactivation |

Mechanisms of Formation of Reactive Metabolites and Covalent Adducts with Macromolecules

The formation of reactive metabolites from this compound primarily stems from the bioactivation of the furan ring. As mentioned previously, cytochrome P450-mediated oxidation of the furan moiety can lead to the formation of a furan epoxide. nih.gov This epoxide is an electrophilic intermediate that can react with nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins.

However, the furan epoxide is generally unstable and can undergo rearrangement to form a more stable, but still highly reactive, α,β-unsaturated dicarbonyl species, specifically a cis-enedione. nih.gov This reactive dicarbonyl is a Michael acceptor and can readily form covalent adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and the amino groups of DNA bases.

The formation of these covalent adducts can have significant toxicological consequences. Adduction to proteins can lead to enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress. Covalent binding to DNA can result in the formation of DNA adducts, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis. nih.gov

Another potential source of reactive species is the thiol group of furfuryl mercaptan, formed during the initial disulfide bond reduction. While thiols are generally considered to be readily detoxified, under certain conditions, they can undergo auto-oxidation to generate reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. This can contribute to a state of oxidative stress within the cell.

The table below outlines the key reactive metabolites and their mechanisms of macromolecular adduction:

| Reactive Metabolite | Formation Pathway | Mechanism of Adduction | Macromolecular Targets |

| Furan Epoxide | CYP-mediated oxidation of the furan ring | Electrophilic attack | DNA, RNA, Proteins |

| α,β-Unsaturated Dicarbonyl | Rearrangement of the furan epoxide | Michael addition | Proteins (cysteine residues), DNA (amino groups) |

| Reactive Oxygen Species (ROS) | Auto-oxidation of furfuryl mercaptan | Oxidative damage | Lipids, Proteins, DNA |

It is important to note that the extent of reactive metabolite formation and subsequent covalent binding is dependent on the balance between bioactivation and detoxification pathways. nih.gov If detoxification mechanisms are efficient, the potential for toxicity is reduced.

Advanced Genotoxicity and Mutagenicity Assessment Methodologies and Mechanistic Insights

The assessment of the genotoxic and mutagenic potential of this compound requires a battery of in vitro and in vivo tests to detect different types of genetic damage. Standard assays like the Ames test (bacterial reverse mutation assay) are often used as an initial screen for point mutations. nih.gov However, for compounds like this compound, which may require metabolic activation to exert genotoxic effects, the inclusion of a mammalian metabolic activation system (e.g., S9 mix from rat liver) is crucial. nih.gov

More advanced methodologies are often employed to gain deeper mechanistic insights. These include:

In Vitro Micronucleus Test: This assay, conducted in mammalian cells (e.g., Chinese hamster V79 or human lymphocytes), detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). It provides information on the potential of a substance to induce larger-scale chromosomal damage.

Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique can detect DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells. nih.gov It is particularly useful for identifying DNA damage that may not lead to mutations but can still have cytotoxic consequences. nih.gov

In Vivo Genotoxicity Assays: To assess genotoxicity in a whole organism context, in vivo studies are essential. The in vivo micronucleus test in rodents is a standard assay that evaluates chromosomal damage in hematopoietic cells. Other in vivo assays, such as the transgenic rodent mutation assay (e.g., Big Blue® or Muta™Mouse), can detect a broader spectrum of mutations in various tissues.

DNA Adduct Analysis: The direct detection and quantification of DNA adducts using techniques like ³²P-postlabeling, liquid chromatography-mass spectrometry (LC-MS), or accelerator mass spectrometry (AMS) can provide definitive evidence of covalent binding of reactive metabolites to DNA. This offers a direct mechanistic link between exposure and potential genotoxicity.

For furan-containing compounds, a key mechanistic consideration is the role of sulfotransferases (SULTs) in the bioactivation of certain metabolites. nih.gov For instance, the hydroxylation of the methyl group on the furan ring can lead to the formation of a furfuryl alcohol derivative, which can then be sulfated by SULTs to form a reactive sulfate (B86663) ester capable of binding to DNA. nih.gov Therefore, genotoxicity assays using cell lines engineered to express specific human metabolic enzymes, such as CYP450s and SULTs, can provide more relevant data for human risk assessment. nih.gov

The following table summarizes advanced genotoxicity assessment methods and their mechanistic relevance for this compound:

| Assay | Endpoint Detected | Mechanistic Insight |

| In Vitro Micronucleus Test | Chromosome breakage and loss | Clastogenicity and aneugenicity |

| Comet Assay | DNA strand breaks, alkali-labile sites | Primary DNA damage |

| In Vivo Micronucleus Test | Chromosomal damage in hematopoietic cells | Systemic genotoxicity |

| Transgenic Rodent Mutation Assay | Gene mutations in various tissues | In vivo mutagenicity |

| DNA Adduct Analysis | Covalent binding to DNA | Direct evidence of DNA damage |

| Assays with Engineered Cell Lines (expressing human CYPs/SULTs) | Metabolite-specific genotoxicity | Human-relevant bioactivation pathways |

Investigation of Hepatotoxicity and Other Organ-Specific Toxicological Mechanisms

The liver is a primary target for the toxicity of many xenobiotics, including furan-containing compounds, due to its high concentration of metabolic enzymes like cytochrome P450s. nih.gov The investigation of hepatotoxicity for this compound would involve a multi-pronged approach.

In vitro studies using primary hepatocytes or liver cell lines (e.g., HepG2) can provide initial insights into the cytotoxic potential of the compound and its metabolites. Key parameters to assess include cell viability, measurement of lactate (B86563) dehydrogenase (LDH) leakage (an indicator of cell membrane damage), and assessment of mitochondrial function.

In vivo studies in animal models, typically rodents, are crucial for evaluating hepatotoxicity in a physiological context. Following exposure to this compound, a range of endpoints would be examined:

Clinical Chemistry: Measurement of serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are sensitive indicators of hepatocellular injury. Elevated levels of alkaline phosphatase (ALP) and bilirubin (B190676) can indicate cholestatic injury. nih.gov

Histopathology: Microscopic examination of liver tissue sections is essential to identify the nature and extent of liver damage. Potential findings include hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), and fibrosis. nih.gov

Mechanistic Studies: To elucidate the underlying mechanisms of hepatotoxicity, further investigations may include:

Measurement of Oxidative Stress Markers: Assessing levels of glutathione (GSH), lipid peroxidation products (e.g., malondialdehyde), and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) can determine the role of oxidative stress.

Evaluation of Covalent Binding: Quantifying the extent of covalent binding of radiolabeled this compound or its metabolites to liver proteins can provide a direct link between bioactivation and toxicity. nih.gov

Gene Expression Analysis: Using techniques like microarrays or RNA sequencing to analyze changes in gene expression in the liver can identify pathways perturbed by the compound, such as those involved in stress responses, inflammation, and apoptosis.

While the liver is a primary focus, other organs could also be susceptible to the toxicity of this compound, particularly those with significant metabolic capacity or those that may accumulate the compound or its metabolites. For instance, the kidney is another important organ for metabolism and excretion and could be a target for toxicity. Therefore, a comprehensive toxicological evaluation would also include histopathological examination of other major organs.

The following table summarizes the approaches for investigating hepatotoxicity and other organ-specific toxicities:

| Approach | Methodology | Endpoints |

| In Vitro | Primary hepatocytes, Liver cell lines | Cell viability, LDH leakage, Mitochondrial function |

| In Vivo (Animal Studies) | Clinical Chemistry | Serum ALT, AST, ALP, Bilirubin |

| Histopathology | Necrosis, Inflammation, Steatosis, Fibrosis in liver and other organs | |

| Mechanistic Studies | Oxidative stress markers, Covalent binding, Gene expression analysis |

Regulatory Science Frameworks for Safety Evaluation of Furanoid Sulfur Compounds (focusing on mechanistic rationales)

The safety evaluation of furanoid sulfur compounds like this compound within regulatory frameworks is a complex process that increasingly relies on mechanistic understanding. nih.gov Traditional toxicity testing paradigms are evolving to incorporate more predictive, human-relevant, and mechanistically-informed approaches.

A key component of the modern regulatory framework is the Threshold of Toxicological Concern (TTC) approach. This is a risk assessment tool used to establish a human exposure threshold for chemicals with limited toxicological data, below which there is a very low probability of an appreciable risk to human health. However, compounds with structural alerts for genotoxicity, such as the furan ring, often fall into a category that requires more specific data and may not be amenable to the standard TTC approach.

For furan-containing substances, regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have specific evaluation procedures. thegoodscentscompany.comfemaflavor.org A central aspect of these evaluations is the consideration of the potential for the furan ring to be metabolized to reactive, genotoxic intermediates. nih.gov

The mechanistic rationale underpinning these frameworks involves a weight-of-evidence approach that integrates data from various sources:

Structure-Activity Relationships (SAR): The chemical structure of this compound, with its furan ring and disulfide bond, is compared to other furanoid sulfur compounds with known toxicological profiles. This helps to predict potential toxicities and guide further testing.

Metabolic and Kinetic Data: Understanding the metabolic fate of the compound is crucial. Data on the rates of detoxification versus bioactivation pathways are used to estimate the internal dose of reactive metabolites. Physiologically based pharmacokinetic (PBPK) modeling can be employed to extrapolate these findings from experimental animals to humans.

Genotoxicity Data: A comprehensive battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential. The results of these tests, particularly those that provide mechanistic insights (e.g., DNA adduct formation), are critical for determining whether the compound acts through a genotoxic mechanism.

General Toxicity Studies: Data from repeated-dose toxicity studies in animals are used to identify target organs, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).

If a furanoid sulfur compound is determined to be genotoxic, a threshold-based risk assessment (i.e., establishing a safe level of exposure based on the NOAEL) is generally not considered appropriate. Instead, a Margin of Exposure (MOE) approach is often used. The MOE is the ratio of the NOAEL (or a similar benchmark dose) to the estimated human exposure. A sufficiently large MOE provides an indication of a low level of concern for human health.

The following table outlines the key components of regulatory science frameworks for the safety evaluation of furanoid sulfur compounds:

| Framework Component | Mechanistic Rationale | Application to this compound |

| Structure-Activity Relationship (SAR) | Predict potential toxicity based on chemical structure. | The furan ring is a structural alert for genotoxicity. |

| Metabolic and Kinetic Data | Determine the balance between detoxification and bioactivation. | Assess the formation of reactive epoxide and dicarbonyl metabolites. |

| Genotoxicity Testing | Evaluate the potential to cause genetic damage. | A comprehensive battery of tests is required to assess mutagenicity and clastogenicity. |

| Repeated-Dose Toxicity Studies | Identify target organs and establish a NOAEL. | Determine the overall toxicity profile and dose-response. |

| Risk Assessment Approach (TTC, MOE) | Establish safe levels of exposure based on toxicological profile. | The potential for genotoxicity will determine whether a threshold or non-threshold approach is used. |

Advanced Analytical and Spectroscopic Characterization

Optimized Extraction and Pre-concentration Techniques for Trace-Level Detection

The detection of methyl furfuryl disulfide at trace levels is critically dependent on effective extraction and pre-concentration from the sample matrix. Due to its volatility and low concentration, especially in complex food items like coffee, direct analysis is often not feasible. hpst.cznih.gov Various techniques have been optimized to isolate and concentrate such volatile sulfur compounds (VSCs).

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free method for the extraction of volatile and semi-volatile compounds. nih.govresearchgate.net In this technique, a fused-silica fiber coated with a specific stationary phase is exposed to the headspace above the sample. free.fr For VSCs like this compound, fibers with mixed coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often preferred due to their high affinity for a broad range of analytes. nih.gov Key parameters including sample volume, extraction time and temperature, and the addition of salt (salting out effect) are optimized to enhance the partitioning of the analyte from the matrix into the headspace and onto the fiber, thereby improving sensitivity. nih.gov The technique is valued for its simplicity, speed, and minimal sample preparation requirements. researchgate.net

Stir Bar Sorptive Extraction (SBSE) offers a higher concentration factor compared to SPME due to the larger volume of the sorptive phase, which is typically polydimethylsiloxane (PDMS) coated onto a magnetic stir bar. nih.govnih.gov The stir bar is placed directly into a liquid sample or in the headspace (Headspace Sorptive Extraction, HSSE) to extract analytes. youtube.com For polar compounds, derivatization can be employed to increase recovery by the non-polar PDMS phase. nih.gov Sequential SBSE, where salt is added part-way through the extraction, can also enhance the recovery of more polar compounds. youtube.com The analyte-loaded stir bar is then thermally desorbed for gas chromatography (GC) analysis.

Simultaneous Distillation-Extraction (SDE), such as the Likens-Nickerson apparatus, is a classic technique used for isolating volatile and semi-volatile compounds from aqueous samples. This method involves simultaneously distilling the sample with an immiscible organic solvent. The steam and solvent vapors are condensed together, and the analytes are continuously extracted into the solvent phase. While effective, SDE can be time-consuming and may lead to the formation of artifacts due to prolonged heating.

A summary of common extraction techniques is provided in the table below.

Table 1. Comparison of Extraction Techniques for Volatile Sulfur Compounds.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Equilibrium partitioning of analytes between sample headspace and a coated fiber. free.fr | Solvent-free, simple, fast, easily automated, good reproducibility. nih.govresearchgate.net | Fiber lifetime, competition for active sites, matrix effects. |

| Stir Bar Sorptive Extraction (SBSE) | Equilibrium partitioning between the sample and a large volume of PDMS on a stir bar. nih.gov | High concentration factor, solventless, robust. nih.govcore.ac.uk | Primarily for less polar compounds unless derivatization is used; longer extraction times. nih.gov |

| Simultaneous Distillation-Extraction (SDE) | Continuous steam distillation of the sample coupled with solvent extraction of the distillate. | Efficient for a wide range of volatiles, exhaustive extraction. | Time-consuming, requires solvent, potential for thermal artifact formation. |

High-Resolution Chromatographic Separation Methodologies

Due to the complexity of food matrices like coffee, which contain hundreds of volatile compounds, high-resolution chromatographic techniques are essential to separate this compound from interfering compounds. nih.gov

Gas Chromatography (GC) is the primary technique for the separation of volatile compounds. For sulfur compounds, a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) can provide enhanced selectivity and sensitivity. However, for unambiguous identification, coupling with Mass Spectrometry (MS) is standard. nih.gov

Multidimensional Gas Chromatography (MDGC), particularly comprehensive two-dimensional GC (GC×GC), offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govfoodsciencejournal.com This technique uses two columns of different selectivity (e.g., a non-polar column followed by a polar column) connected by a modulator. foodsciencejournal.com The modulator traps small, sequential fractions from the first column and re-injects them onto the second, faster-separating column. The result is a highly structured two-dimensional chromatogram with a vastly increased peak capacity, allowing for the separation of co-eluting compounds and improved fingerprinting of complex samples. nih.govnih.gov Studies on coffee have shown that GC×GC can identify significantly more organosulfur compounds than conventional GC, highlighting its power for analyzing trace compounds in complex matrices. nih.gov

Table 2. Chromatographic Techniques for this compound Analysis.

| Technique | Description | Key Advantage | Typical Application |

|---|---|---|---|

| GC-MS | Gas chromatography coupled to a mass spectrometer. nih.gov | Standard for identification and quantification. | Routine analysis and quantification of known volatiles. |

| GC×GC-MS | Comprehensive two-dimensional GC coupled to MS. foodsciencejournal.com | Vastly superior separation power for highly complex samples. nih.gov | In-depth profiling of complex matrices like coffee; resolving co-eluting peaks. nih.govnih.gov |

| GC-O | GC effluent is split to a human assessor (olfactometry) and a detector. wikipedia.org | Directly links chemical compounds to their perceived aroma. nih.gov | Identifying key odorants and determining the sensory impact of flavor compounds. |

Mass Spectrometry-Based Identification, Structural Elucidation, and Fragmentation Pathways

Mass spectrometry (MS), particularly when coupled with GC, is the definitive tool for the structural identification of this compound. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. chromatographyonline.comhpst.cz

Under standard Electron Ionization (EI) at 70 eV, this compound (C₆H₈OS₂) undergoes predictable fragmentation. The molecular ion [M]⁺• is observed at a mass-to-charge ratio (m/z) of 160. nist.gov The fragmentation pattern is dominated by cleavages around the disulfide bond and the furan (B31954) ring.

Key fragmentation pathways include:

The mass spectrum available in the NIST database for Furan, 2-[(methyldithio)methyl]- confirms these pathways, showing characteristic peaks that allow for its confident identification. nist.gov

Table 3. Major Mass Fragments of this compound (EI-MS).

| m/z | Proposed Ion Structure | Significance |

|---|---|---|

| 160 | [C₆H₈OS₂]⁺• | Molecular Ion |

| 113 | [C₅H₅OCH₂S]⁺ | Loss of methylthio radical (•SCH₃) |

| 81 | [C₅H₅O]⁺ | Furfuryl cation (Base Peak) |

| 47 | [CH₃S]⁺ | Methylthio cation |

Source: Based on general disulfide fragmentation principles and NIST data. nist.gov

Quantitative Analytical Strategies and Rigorous Method Validation in Diverse Sample Matrices

Accurate quantification of this compound requires robust analytical methods and thorough validation, especially given its trace concentrations and the complexity of matrices like food and beverages. nih.gov

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification of trace analytes. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard at the very beginning of the sample preparation process. nih.gov Because the isotopically labeled standard is chemically identical to the native analyte, it co-behaves through extraction, cleanup, and chromatographic separation, effectively correcting for any analyte losses or matrix effects. Quantification is based on the ratio of the response of the native analyte to the labeled standard, typically using GC-MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. mdpi.com

A rigorous method validation is essential to ensure that the analytical results are reliable and fit for purpose. inorganicventures.com The validation process assesses several key performance characteristics:

Table 4. Key Parameters for Analytical Method Validation.

| Parameter | Definition | Typical Acceptance Criterion |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 |

| LOD | Lowest detectable concentration (e.g., Signal-to-Noise ratio of 3). | Method- and matrix-dependent. |

| LOQ | Lowest quantifiable concentration (e.g., Signal-to-Noise ratio of 10). | Method- and matrix-dependent. |

| Precision (RSD%) | Relative Standard Deviation of replicate measurements. | < 15-20% |

| Accuracy/Recovery (%) | Percentage of known analyte amount recovered from a spiked sample. | Typically 80-120% |

Application of Advanced Spectroscopic Methods for Molecular Characterization and Interaction Studies

Beyond standard GC-MS, other advanced spectroscopic techniques provide deeper insights into the molecular structure of this compound and its interactions with other molecules in a complex system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a powerful tool for unambiguous structural elucidation. While not typically used for trace quantification in complex mixtures, it is essential for characterizing synthesized reference standards. The ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene protons, and the three protons on the furan ring, with chemical shifts and coupling constants confirming their connectivity. Similarly, the ¹³C NMR spectrum would show six unique carbon signals corresponding to the methyl, methylene, and four distinct furan ring carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C and C-O-C stretching of the furan ring, and potentially weak S-S and C-S stretching vibrations. researchgate.netcopernicus.org FTIR can be particularly useful for studying how the compound interacts with matrix components like proteins or polysaccharides, as these interactions can cause shifts in the vibrational frequencies. copernicus.org

Interaction Studies: The perceived aroma of a compound like this compound can be significantly affected by its interaction with non-volatile matrix components such as proteins and polysaccharides. acs.orgnih.gov Techniques like static headspace GC can be used to measure the air/liquid partition coefficients of the aroma compound in the presence and absence of macromolecules. acs.org A decrease in the headspace concentration indicates binding or interaction with the matrix component. acs.org Such studies are crucial for understanding flavor release and perception during food consumption, as interactions with salivary proteins can also modulate the in-mouth aroma release profile. nih.govnih.gov

Table 5. Spectroscopic Methods for Characterization.

| Method | Information Provided | Application for this compound |

|---|---|---|

| NMR (¹H, ¹³C) | Detailed molecular structure and connectivity. | Structural confirmation of pure reference standards. |

| FTIR | Identification of functional groups. researchgate.net | Structural confirmation; studying interactions with matrix components via shifts in absorption bands. copernicus.org |

| Static Headspace GC | Analyte volatility and partitioning behavior. | Studying non-covalent interactions with food macromolecules (e.g., proteins, polysaccharides). acs.org |

Current Research Gaps and Future Academic Directions

Comprehensive Elucidation of Structure-Activity Relationships for Diverse Biological Efficacies

The biological activities of methyl furfuryl disulfide and related furanoid sulfur compounds are an emerging area of interest. ontosight.aiijabbr.com Furan (B31954) derivatives, in general, exhibit a wide array of biological effects, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. ijabbr.commdpi.comresearchgate.net For this compound specifically, potential antioxidant, antibacterial, and antifungal activities have been suggested. ontosight.ai However, a comprehensive understanding of how its chemical structure—the furan ring linked to a methyl group via a disulfide bond—dictates these biological efficacies is lacking. ontosight.ai

Future research should systematically investigate the structure-activity relationships (SAR) of this compound and its analogs. This would involve synthesizing a variety of derivatives with modifications to the furan ring, the alkyl chain, and the disulfide linkage, and evaluating their impact on different biological targets. ijabbr.com For instance, studies on other furan derivatives have shown that specific substitutions can significantly enhance their therapeutic potential. mdpi.comnih.gov Understanding these relationships is crucial for designing new compounds with optimized biological activities for potential use as therapeutic agents or in the development of antimicrobial coatings. ontosight.aiijabbr.com

Deeper Understanding of In Vivo Metabolic Pathways and the Fate of Derived Metabolites

The in vivo metabolism of this compound is not fully elucidated. Studies on related thiofurans, such as furfuryl mercaptan and 2-methyl-3-furanthiol (B142662), in rat liver models have shown that they can be metabolized to their corresponding methyl sulfide (B99878) and methyl sulfoxide (B87167) derivatives. nih.gov This metabolism is catalyzed by enzymes like thiol methyltransferase and cytochrome P450. nih.gov It is plausible that this compound undergoes similar metabolic transformations, including the cleavage of the disulfide bond and subsequent methylation and oxidation.

Long-Term Toxicological Implications and Mechanistic Insights into Low-Dose Effects

While some furan derivatives are explored for their therapeutic benefits, others can pose toxicological risks. The long-term toxicological implications of chronic, low-dose exposure to this compound, as might occur through diet, are not well-understood. Research on related compounds like methyl 2-methyl-3-furyl disulfide has indicated the potential to induce DNA damage and apoptosis in certain cell lines. nih.gov

Future toxicological studies should focus on the long-term effects of this compound exposure, even at low concentrations. Mechanistic studies are needed to understand how it might interact with cellular components and signaling pathways. Investigating its potential to generate reactive oxygen species or modulate enzyme activity could provide insights into its toxicological profile. ontosight.ainih.gov Such research is vital for establishing safe exposure levels and understanding any potential health risks associated with its presence in food.

Exploration of Novel, Green Synthetic Routes and Sustainable Production Methods

The current synthesis of this compound and its precursor, furfuryl mercaptan, often involves multi-step processes. orgsyn.orggoogle.com While methods exist that avoid unstable intermediates, there is a growing need for more sustainable and environmentally friendly synthetic routes. orgsyn.orgechemcom.com The development of "green" chemistry approaches for the synthesis of furan derivatives is an active area of research, focusing on aspects like the use of renewable feedstocks and energy-efficient catalytic processes. mdpi.com

Future research should aim to develop novel, green synthetic methods for this compound. This could involve exploring biocatalytic routes, utilizing enzymes for specific transformations, or developing more efficient catalytic systems that minimize waste and energy consumption. mdpi.comresearchgate.net Given that furfural (B47365), a precursor to many furan derivatives, can be derived from biomass, there is a significant opportunity to develop a fully sustainable production pipeline for these valuable flavor and potential bioactive compounds. mdpi.com

Development of Predictive Models for Flavor Perception and Biological Activities

The relationship between the chemical structure of a molecule and its perceived taste and aroma is complex. nih.gov this compound is known for its coffee, meaty, and roasted aroma. scientificlabs.co.uksigmaaldrich.com However, predicting the sensory profile of a novel compound based solely on its structure remains a significant challenge. Recent advances in machine learning and computational chemistry are paving the way for the development of predictive models for taste and flavor. nih.govchemrxiv.orgnews-medical.netresearchgate.net

A key area for future research is the development of robust quantitative structure-activity relationship (QSAR) and other predictive models specifically for furanoid sulfur compounds. nih.gov These models could correlate molecular descriptors of compounds like this compound with their sensory attributes and biological activities. Such tools would be invaluable for the food industry in designing novel flavor profiles and for researchers in screening for new bioactive compounds, accelerating the discovery and development process. chemrxiv.orgresearchgate.net

Investigation of Atmospheric Chemistry and Environmental Transformation Pathways of Furanoid Sulfur Compounds

Volatile organic sulfur compounds, including those from natural and industrial sources, play a role in atmospheric chemistry. oup.comacs.orgbibliotekanauki.pl Furanoids, emitted from sources like biomass burning, are reactive in the atmosphere and can contribute to the formation of ozone and secondary organic aerosols. acs.org The atmospheric fate of sulfur-containing furanoids like this compound is largely unknown.

Future research should investigate the atmospheric chemistry of this compound and related compounds. This includes determining their reaction rates with major atmospheric oxidants such as hydroxyl radicals, nitrate (B79036) radicals, and ozone. acs.org Understanding these transformation pathways is crucial for assessing their environmental impact, including their contribution to air quality and their role in the global sulfur cycle. oup.combibliotekanauki.pl Laboratory studies and atmospheric modeling will be essential to determine the atmospheric lifetime and degradation products of these furanoid sulfur compounds. acs.org

常见问题